Cas no 1189452-07-0 (N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a phenyl and pyridinyl substituent, along with an N-pentyl carboxamide group. Its structure suggests potential utility in medicinal chemistry, particularly as a scaffold for drug discovery due to the triazole core's versatility in hydrogen bonding and π-stacking interactions. The pyridinyl moiety may enhance solubility and binding affinity in biological systems, while the N-pentyl chain could influence lipophilicity and membrane permeability. This compound may serve as an intermediate in synthesizing bioactive molecules, with applications in targeting enzymes or receptors. Further research is needed to fully characterize its pharmacological properties.
N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide structure
1189452-07-0 structure
Product name:N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
CAS No:1189452-07-0
MF:C19H21N5O
MW:335.402943372726
CID:5398265

N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-pentyl-1-phenyl-5-pyridin-4-yltriazole-4-carboxamide
    • N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
    • Inchi: 1S/C19H21N5O/c1-2-3-7-12-21-19(25)17-18(15-10-13-20-14-11-15)24(23-22-17)16-8-5-4-6-9-16/h4-6,8-11,13-14H,2-3,7,12H2,1H3,(H,21,25)
    • InChI Key: LNINYUBCSONRRG-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=CC=C2)C(C2=CC=NC=C2)=C(C(NCCCCC)=O)N=N1

N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3398-3910-5mg
N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
1189452-07-0
5mg
$69.0 2023-09-10
Life Chemicals
F3398-3910-10μmol
N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
1189452-07-0
10μmol
$69.0 2023-09-10
Life Chemicals
F3398-3910-15mg
N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
1189452-07-0
15mg
$89.0 2023-09-10
Life Chemicals
F3398-3910-2μmol
N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
1189452-07-0
2μmol
$57.0 2023-09-10
Life Chemicals
F3398-3910-5μmol
N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
1189452-07-0
5μmol
$63.0 2023-09-10
Life Chemicals
F3398-3910-2mg
N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
1189452-07-0
2mg
$59.0 2023-09-10
Life Chemicals
F3398-3910-3mg
N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
1189452-07-0
3mg
$63.0 2023-09-10
Life Chemicals
F3398-3910-1mg
N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
1189452-07-0
1mg
$54.0 2023-09-10
Life Chemicals
F3398-3910-4mg
N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
1189452-07-0
4mg
$66.0 2023-09-10
Life Chemicals
F3398-3910-10mg
N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
1189452-07-0
10mg
$79.0 2023-09-10

Additional information on N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1189452-07-0): A Comprehensive Overview

N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1189452-07-0) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of 1,2,3-triazoles, which are known for their stability and biological activity. The pentyl and phenyl substituents, along with the pyridine ring, contribute to its diverse pharmacological profile.

The synthesis of N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction, a powerful and versatile method in click chemistry. This reaction allows for the formation of the 1,2,3-triazole core with high efficiency and selectivity. The pentyl chain provides hydrophobicity, while the phenyl and pyridine moieties enhance the compound's interaction with biological targets.

Recent studies have explored the biological activities of N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is its potential as an anticancer agent. Research has demonstrated that N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can induce apoptosis in various cancer cell lines. The mechanism of action involves the modulation of signaling pathways such as p53 and Bcl-2. These findings suggest that this compound could be developed into a novel therapeutic agent for cancer treatment.

In addition to its anti-inflammatory and anticancer properties, N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has also been investigated for its neuroprotective effects. Studies have shown that it can protect neurons from oxidative stress and prevent neurodegeneration in models of Alzheimer's disease and Parkinson's disease. The exact mechanism by which it exerts these effects is still under investigation but is believed to involve the inhibition of oxidative stress and the modulation of neurotrophic factors.

The pharmacokinetic properties of N-pentyl-1-phenyl-5-(pyridin-4-y)-1H-,2,-triazole--carboxamide have also been studied to assess its suitability for drug development. Preliminary data indicate that it has good oral bioavailability and a favorable pharmacokinetic profile. These properties are crucial for ensuring that the compound can be effectively delivered to target tissues in vivo.

To further validate its therapeutic potential, clinical trials are currently underway to evaluate the safety and efficacy of N-pentyl--pheny--(pyridin--y)-H-,,-triazole--carboxamide in human subjects. Early results from phase I trials have shown promising outcomes with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later stages of clinical development.

In conclusion, N-pentyl--pheny--(pyridin--y)-H-,,-triazole--carboxamide (CAS No. 1189452-) is a multifaceted compound with a wide range of potential applications in medicine. Its unique chemical structure and diverse biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds promise for addressing unmet medical needs in various disease areas.

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